molecular formula C15H23N3O6 B601167 Capecitabine Impurity 3 (Defluoro Capecitabine) CAS No. 216450-02-1

Capecitabine Impurity 3 (Defluoro Capecitabine)

Cat. No. B601167
CAS RN: 216450-02-1
M. Wt: 341.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity in Capecitabine

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetic Profile : Studies have shown that capecitabine is rapidly and extensively absorbed from the gastrointestinal tract, exhibiting a relatively short elimination half-life (Reigner et al., 2001). This pharmacokinetic profile is important for understanding how capecitabine impurities might behave in the body.
  • Metabolic Activation : Capecitabine undergoes a three-step enzymatic conversion in the body to become active. The conversion process is facilitated by enzymes that are more concentrated in tumor tissues than in normal tissues (Miwa et al., 1998). The presence of impurities like Defluoro Capecitabine could potentially affect this activation process.

Impurity Profiling

  • Impurity Identification : A study identified impurities in capecitabine, including intermediates in its synthesis process. These impurities were characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Hiriyanna & Basavaiah, 2008). Understanding the nature of these impurities, including Defluoro Capecitabine, is crucial for the quality control of the drug.

Toxicological Aspects

  • Cardiomyocyte Cytotoxicity : A study comparing the cytotoxic effects of 5-FU and its prodrug capecitabine on cardiomyocytes revealed that both drugs cause oxidative stress, mitochondrial dysfunction, and activation of caspase-3, leading to cell death (Eskandari et al., 2015). The presence of impurities like Defluoro Capecitabine could potentially influence these toxicological effects.

Renal Impairment and Drug Processing

  • Influence of Renal Impairment : Research has indicated that renal impairment affects the pharmacokinetics of capecitabine and its metabolites. In patients with renal impairment, there was an increase in systemic exposure to certain metabolites (Poole et al., 2002). The presence of impurities like Defluoro Capecitabine in patients with varying renal function could have different pharmacokinetic implications.

Analytical Techniques for Impurity Detection

  • Quantification of Impurities : Advanced techniques like reverse-phase HPLC have been utilized for the quantification of impurities in capecitabine, including genotoxic impurities like Dimethyl sulfate (Kumar et al., 2022). Such techniques could be adapted for the analysis of Defluoro Capecitabine.

properties

CAS RN

216450-02-1

Molecular Formula

C15H23N3O6

Molecular Weight

341.37

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.